molecular formula C7H9N3O3 B096568 Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate CAS No. 15400-53-0

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Cat. No. B096568
CAS RN: 15400-53-0
M. Wt: 183.16 g/mol
InChI Key: HRRHGLKNOJHIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various pyrimidine derivatives. These derivatives have been explored for their potential applications in medicinal chemistry, including their use as analgesic, anti-inflammatory, and antioxidant agents .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves cyclization reactions and nucleophilic substitutions. For instance, ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate derivatives can be synthesized through the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, followed by hydrolysis and decarboxylation to yield the desired pyrimidinecarboxylates . Additionally, the synthesis of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate derivatives can be achieved by the reaction of ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates with malononitrile and 4-hydroxycoumarin .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those related to ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, has been characterized using various spectroscopic methods such as IR, (1)H NMR, and LC/MS analysis . X-ray crystallography has also been employed to determine the crystal and molecular structure of certain derivatives, providing insights into their three-dimensional conformation and intramolecular interactions .

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents into the pyrimidine ring . Other reactions include the formation of Schiff base compounds through coupling with aromatic aldehydes and the transformation of thiazole derivatives into thiazolo[5,4-c]pyridine-7-carboxylates upon treatment with aromatic amines or monosubstituted hydrazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyrimidine ring can affect the compound's solubility, melting point, and reactivity. The antioxidant activity of certain pyrimidine derivatives has been evaluated using assays such as the DPPH assay and hydroxy radical induced DNA strand scission assay, with some compounds showing promising activity . Additionally, the thermal properties and stability of these compounds can be studied using thermal analysis techniques .

Scientific Research Applications

  • Antioxidant Activity : Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives exhibit significant antioxidant activity, as demonstrated in a study that synthesized these compounds and evaluated their effectiveness using DPPH assay and hydroxy radical induced DNA strand scission assay (Asha et al., 2009).

  • Novel Pyrimidine Derivatives : Microwave-mediated, solvent-free conditions have been used to synthesize novel pyrimido[1,2-a]pyrimidines from ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates. The structure of these products was confirmed by spectral data and X-ray analysis, suggesting potential pathways for their formation (Eynde et al., 2001).

  • Antimicrobial Potential : Certain mercapto-and aminopyrimidine derivatives, synthesized from ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate, have shown promising in vitro antimicrobial activity against pathogenic microorganisms (El-kerdawy et al., 1990).

  • Reduction to Dihydropyrimidines : Complex metal hydrides have been used to reduce ethyl 4-substituted-2-methylthiopyrimidine-5-carboxylates, resulting in 1,6-dihydropyrimidines. This study provided insights into the structural characteristics of these products (Shadbolt & Ulbricht, 1968).

  • Potential Anticancer Agents : Research has explored the synthesis of ethyl 5-amino-4-(substituted amino) -2-methylthiothieno[2, 3-dlpyrimidne-6-carboarytates and their potential as anticancer agents. These compounds represent a new heterocyclic system (Tumkyavichyus, 1996).

  • Antiviral Activity : Studies on 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, derived from 6-hydroxypyrimidines, revealed antiviral properties against various viruses including herpes and retroviruses. These compounds' activity was influenced by the substitution at the pyrimidine ring (Holý et al., 2002).

Safety And Hazards

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is classified as a warning substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .

properties

IUPAC Name

ethyl 2-amino-6-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-2-13-6(12)4-3-9-7(8)10-5(4)11/h3H,2H2,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRHGLKNOJHIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165517
Record name Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

CAS RN

15400-53-0
Record name Ethyl 2-amino-1,4-dihydro-4-oxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15400-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015400530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06906
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Citations

For This Compound
4
Citations
S Sasaki, T Imaeda, Y Hayase, Y Shimizu… - Bioorganic & medicinal …, 2002 - Elsevier
… Initially, reaction of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate 4 with 2-bromopropiophenone 5 in the presence of potassium carbonate did not produce the desired N 3 -alkylated …
Number of citations: 28 www.sciencedirect.com
R Goel, V Luxami, K Paul - RSC advances, 2015 - pubs.rsc.org
… Reaction of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate 120 with α-bromoacetophenone in the presence of NaH in dimethoxyethane (DME) followed by treatment with ammonium …
Number of citations: 41 pubs.rsc.org
KM Bonger, RJ van den Berg, LH Heitman… - Bioorganic & medicinal …, 2007 - Elsevier
G protein coupled receptors (GPCRs) are important drug targets in pharmaceutical research. Traditionally, most research efforts have been devoted towards the design of small …
Number of citations: 109 www.sciencedirect.com
KM Bonger - scholarlypublications …
The gonadotropin-releasing hormone receptor (GnRHR) is a well-studied GPCR, with the decapeptidic gonadotropin-releasing hormone (GnRH) acting as its endogenous ligand. 2, 3 …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.